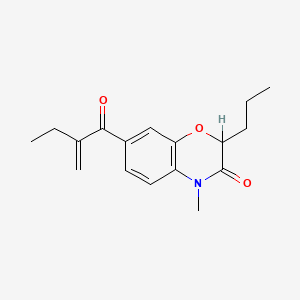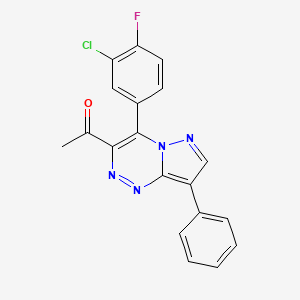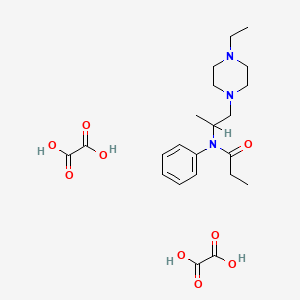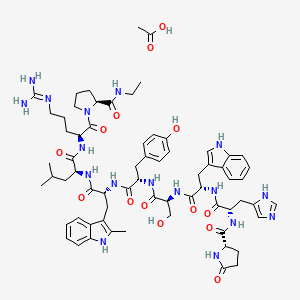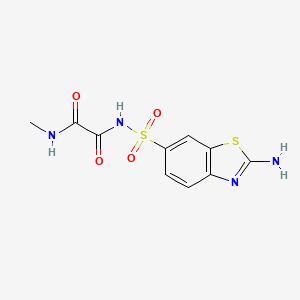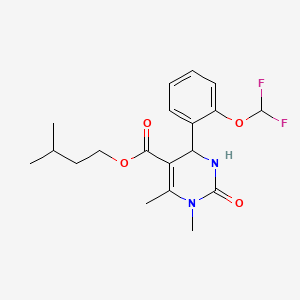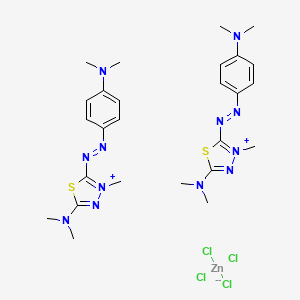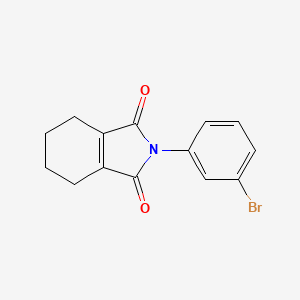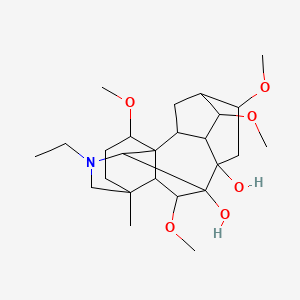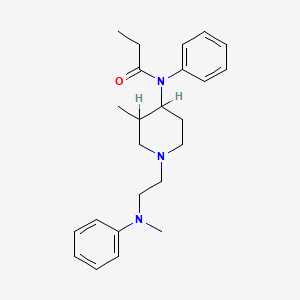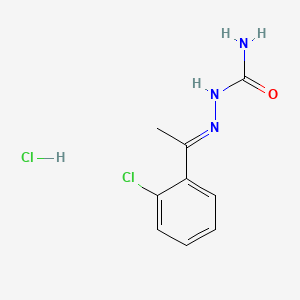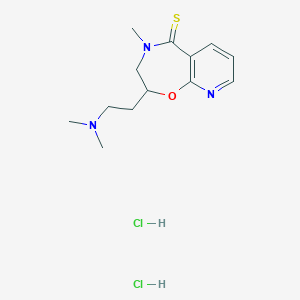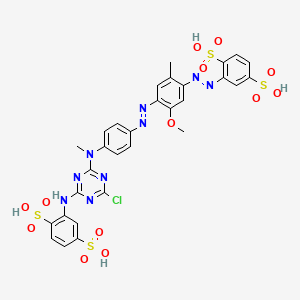
2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzene-1,4-disulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzene-1,4-disulphonic acid is a complex organic compound. It is characterized by its azo groups, which are known for their vivid colors and are commonly used in dyes and pigments. The compound’s structure includes multiple aromatic rings, sulfonic acid groups, and a triazine ring, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzene-1,4-disulphonic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an amino group, resulting in the formation of an azo compound.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes, where the reactions are carried out in reactors under controlled temperatures and pressures. The use of catalysts and solvents is common to enhance reaction rates and yields. Purification steps, such as crystallization and filtration, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the azo groups are converted to nitro groups.
Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonating agents.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Aromatic amines.
Substitution: Various functionalized aromatic compounds.
Applications De Recherche Scientifique
2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzene-1,4-disulphonic acid has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions allow the compound to act as a redox mediator in various chemical processes. The sulfonic acid groups enhance its solubility in water, making it suitable for aqueous applications. The triazine ring provides stability and resistance to degradation, ensuring the compound’s longevity in various environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methoxyphenyl)azo)benzene-1,4-disulphonic acid
- 2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methylphenyl)azo)benzene-1,4-disulphonic acid
Uniqueness
The presence of both methoxy and methyl groups in the compound’s structure distinguishes it from similar compounds. These groups influence the compound’s electronic properties, making it more reactive in certain chemical reactions. Additionally, the specific arrangement of the sulfonic acid groups enhances its solubility and stability compared to other azo compounds.
Propriétés
Numéro CAS |
93924-01-7 |
|---|---|
Formule moléculaire |
C30H26ClN9O13S4 |
Poids moléculaire |
884.3 g/mol |
Nom IUPAC |
2-[[4-chloro-6-[4-[[4-[(2,5-disulfophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-N-methylanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C30H26ClN9O13S4/c1-16-12-22(25(53-3)15-21(16)37-39-24-14-20(55(44,45)46)9-11-27(24)57(50,51)52)38-36-17-4-6-18(7-5-17)40(2)30-34-28(31)33-29(35-30)32-23-13-19(54(41,42)43)8-10-26(23)56(47,48)49/h4-15H,1-3H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,32,33,34,35) |
Clé InChI |
JMFQAOOSZDYBGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)OC)N=NC3=CC=C(C=C3)N(C)C4=NC(=NC(=N4)NC5=C(C=CC(=C5)S(=O)(=O)O)S(=O)(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


